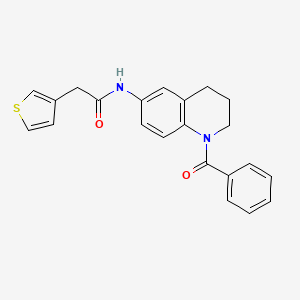
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2OS |
| Molecular Weight | 348.46 g/mol |
| LogP | 3.8796 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The mechanism of action for this compound involves its interaction with various biological targets. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to diverse biological effects such as:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It has the potential to interact with specific receptors that regulate cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through various pathways such as:
- Caspase Activation : Inducing the caspase cascade leading to programmed cell death.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle regulation.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. For example:
- Fungicidal Activity : In vitro studies demonstrated that certain derivatives exhibited fungicidal activities against pathogens like Valsa mali and Sclerotinia sclerotiorum, with effective concentration (EC50) values lower than commercial fungicides .
Anti-inflammatory Effects
Quinoline derivatives have been investigated for their anti-inflammatory properties. The compound may exert these effects through:
- Inhibition of Nitric Oxide Synthase (iNOS) : Reducing the production of nitric oxide in inflammatory conditions.
- Blocking COX Enzymes : Compounds in this class have been shown to inhibit cyclooxygenase enzymes involved in inflammation.
Comparative Studies
A comparative analysis with related compounds highlights the unique biological profile of this compound:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Moderate | High | Significant |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide | High | Moderate | Moderate |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide | Low | Low | Low |
Case Studies
In a recent study involving the synthesis and evaluation of various quinoline derivatives, several compounds were tested for their biological activities. Notably:
- Synthesis : A series of N-substituted benzoyl derivatives were synthesized and characterized using spectroscopic methods.
- Bioassays : The bioassays revealed that certain derivatives exhibited excellent antifungal activities and significant anticancer effects against various cancer cell lines.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(13-16-10-12-27-15-16)23-19-8-9-20-18(14-19)7-4-11-24(20)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-10,12,14-15H,4,7,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDJYNQANLKXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CSC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













